molecular formula C16H20BrNOS B316289 N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE

N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE

Cat. No.: B316289
M. Wt: 354.3 g/mol
InChI Key: AYTJXAGPYRAKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE is a synthetic organic compound that features a brominated benzyl group, a thienylmethoxy substituent, and a tert-butylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE typically involves multiple steps, starting with the bromination of a benzyl precursor. The thienylmethoxy group is introduced via a nucleophilic substitution reaction, followed by the attachment of the tert-butylamine group through reductive amination or other suitable methods. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the brominated benzyl group or the thienylmethoxy substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or thienyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or thienyl rings.

Scientific Research Applications

N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The brominated benzyl group and thienylmethoxy substituent may contribute to binding affinity and specificity, while the tert-butylamine moiety can influence the compound’s solubility and stability. Detailed studies on the molecular pathways and targets involved are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylamines with different substituents, such as:

  • N-[5-chloro-2-(thien-2-ylmethoxy)benzyl]-N-(tert-butyl)amine
  • N-[5-fluoro-2-(thien-2-ylmethoxy)benzyl]-N-(tert-butyl)amine
  • N-[5-iodo-2-(thien-2-ylmethoxy)benzyl]-N-(tert-butyl)amine

Uniqueness

N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the thienylmethoxy and tert-butylamine groups further distinguishes it from other similar compounds, potentially offering unique properties and applications.

Properties

Molecular Formula

C16H20BrNOS

Molecular Weight

354.3 g/mol

IUPAC Name

N-[[5-bromo-2-(thiophen-2-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C16H20BrNOS/c1-16(2,3)18-10-12-9-13(17)6-7-15(12)19-11-14-5-4-8-20-14/h4-9,18H,10-11H2,1-3H3

InChI Key

AYTJXAGPYRAKAF-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=CS2

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=CS2

Origin of Product

United States

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